![molecular formula C25H22O2 B12586055 Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate CAS No. 601470-07-9](/img/structure/B12586055.png)
Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a binaphthyl group, which is a structure consisting of two naphthalene units connected at one carbon atom each.
Preparation Methods
The synthesis of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate typically involves the esterification of 3-([1,1’-binaphthalen]-2-yl)propanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:
3-([1,1’-binaphthalen]-2-yl)propanoic acid+ethanol→Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate+water
Chemical Reactions Analysis
Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Scientific Research Applications
Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of esters with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to yield the corresponding acids and alcohols. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the food industry for its pineapple-like odor.
Properties
CAS No. |
601470-07-9 |
|---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 3-(1-naphthalen-1-ylnaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C25H22O2/c1-2-27-24(26)17-16-20-15-14-19-9-4-6-12-22(19)25(20)23-13-7-10-18-8-3-5-11-21(18)23/h3-15H,2,16-17H2,1H3 |
InChI Key |
ISNZYAYDMGBRFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


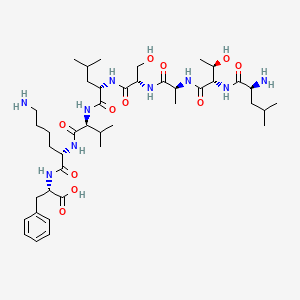
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
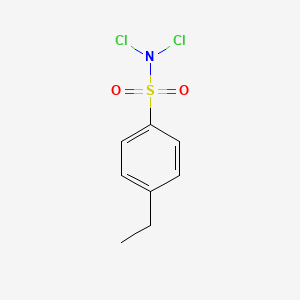
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)
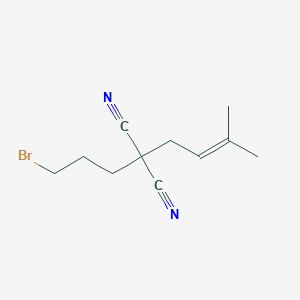
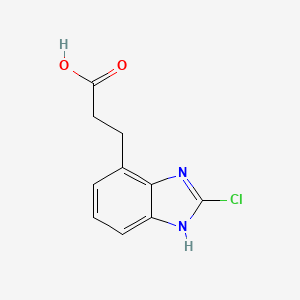

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
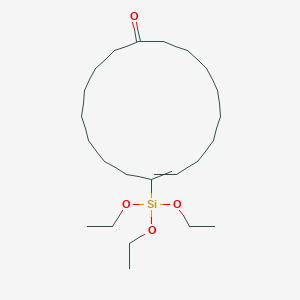
![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
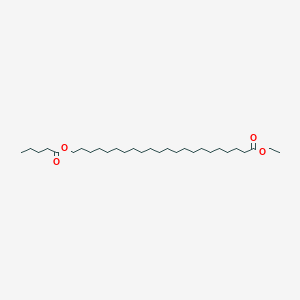
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
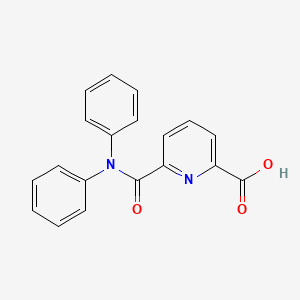
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
